Calcium bis(N-acetyl-DL-methioninate)

Description

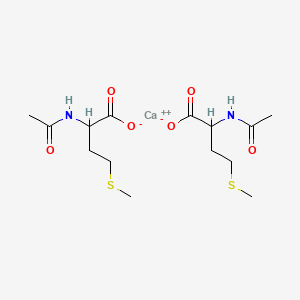

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3409-56-1 |

|---|---|

Molecular Formula |

C14H24CaN2O6S2 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

calcium;2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |

InChI Key |

RSLXYULLPVSFOZ-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

Other CAS No. |

3409-56-1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Computational Chemistry of Calcium Bis N Acetyl Dl Methioninate

Crystallographic Investigations and Adduct Conformation

The definitive three-dimensional arrangement of atoms in Calcium bis(N-acetyl-DL-methioninate) has been determined through single-crystal X-ray diffraction. A pivotal study by Kim and Eriks in 1990 led to the successful elucidation of the crystal structure of the hydrated form, identified as Ca(N-acetyl-DL-methioninate)₂·H₂O.

Quantum Chemical Modeling and Simulations

Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure and properties of molecules. However, a thorough search of scientific literature and computational chemistry databases did not yield any specific studies that have performed quantum chemical modeling and simulations on the Calcium bis(N-acetyl-DL-methioninate) complex.

The following sections outline the theoretical approaches that would be instrumental in characterizing this compound, though no published data for these specific analyses on the calcium complex have been found.

Density Functional Theory (DFT) Approaches for Geometric Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Calcium bis(N-acetyl-DL-methioninate), DFT calculations would be employed to determine the most stable geometric arrangement of the atoms in the complex. This geometric optimization process would yield theoretical bond lengths, bond angles, and dihedral angles. Comparing these optimized parameters with experimental X-ray diffraction data, if available, would serve to validate the chosen computational model and level of theory.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive species.

Characterization of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For Calcium bis(N-acetyl-DL-methioninate), an MEP analysis would identify the electron-rich and electron-deficient areas, offering insights into its intermolecular interactions and reactivity. As no computational studies have been published, no MEP data for the complex is available.

Computational Predictions of Dipole Moments and Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from lasers. Materials with significant NLO properties have applications in telecommunications and optical computing. Computational predictions of properties like the first-order hyperpolarizability (β) can screen for potential NLO materials. There are currently no published computational predictions for the dipole moment or NLO properties of Calcium bis(N-acetyl-DL-methioninate).

Spectroscopic Characterization Methodologies for Calcium Bis N Acetyl Dl Methioninate

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in Calcium bis(N-acetyl-DL-methioninate) and for confirming the coordination of the N-acetyl-DL-methioninate ligand to the calcium ion. The comparison of the IR spectrum of the calcium complex with that of the free N-acetyl-DL-methionine ligand reveals key shifts in vibrational frequencies that are indicative of metal-ligand bond formation.

Coordination of the N-acetyl-DL-methioninate ligand to the calcium ion typically occurs through the carboxylate group and potentially the amide group. This interaction leads to noticeable changes in the positions and shapes of the characteristic absorption bands of these groups. For instance, the strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid in the free ligand is expected to be replaced by two distinct bands in the spectrum of the calcium salt: the asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate group (COO-). The separation between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate group.

Furthermore, shifts in the N-H and C=O (amide I) bands of the acetyl group can indicate its involvement, or lack thereof, in the coordination to the calcium ion. The presence of water of hydration in the crystal structure, as is common for such salts, would be evidenced by broad absorption bands in the high-frequency region (around 3400 cm⁻¹) corresponding to O-H stretching vibrations.

A representative, though generalized, table of expected IR absorption bands for Calcium bis(N-acetyl-DL-methioninate) is presented below, based on the known spectra of related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretching (of hydration water) | ~3400 (broad) | H₂O |

| N-H stretching | ~3300 | Amide |

| C-H stretching | ~2900-3000 | Alkyl, Methyl |

| C=O stretching (Amide I) | ~1650 | Acetyl group |

| Asymmetric COO⁻ stretching (νas) | ~1580-1620 | Coordinated Carboxylate |

| Symmetric COO⁻ stretching (νs) | ~1400-1440 | Coordinated Carboxylate |

| N-H bending (Amide II) | ~1540 | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis (e.g., ¹H and ¹³C Chemical Shift Values)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within Calcium bis(N-acetyl-DL-methioninate). The chemical shifts of the various nuclei are sensitive to the electronic environment, and thus, coordination to the calcium ion will induce changes in these shifts compared to the free ligand.

In the ¹H NMR spectrum, the protons closest to the coordination sites are expected to show the most significant changes in their chemical shifts. For instance, the chemical shift of the α-proton (the proton on the carbon atom adjacent to the carboxylate and amino groups) would be affected by the coordination of the carboxylate group. Similarly, changes in the chemical shifts of the acetyl group's methyl protons and the N-H proton could indicate the involvement of the amide group in coordination.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxylate group (COO⁻) is expected to show a significant shift upon coordination to the calcium ion. The chemical shifts of the α-carbon and the carbons of the acetyl group would also be sensitive to the coordination environment.

Table of Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.0 |

| S-Methyl (S-CH₃) | ~2.1 |

| β-Methylene (CH₂) | ~2.2 |

| γ-Methylene (CH₂) | ~2.6 |

| α-Methine (CH) | ~4.5 |

| Amide (NH) | ~8.0 |

Table of Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Acetyl (CH₃) | ~23 |

| S-Methyl (S-CH₃) | ~15 |

| β-Carbon (CH₂) | ~30 |

| γ-Carbon (CH₂) | ~31 |

| α-Carbon (CH) | ~53 |

| Acetyl Carbonyl (C=O) | ~172 |

| Carboxylate (COO⁻) | ~175 |

Electronic Spectroscopy (e.g., Ultraviolet-Visible-Near Infrared) for Absorbance Characteristics

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to study the electronic transitions within a molecule. For Calcium bis(N-acetyl-DL-methioninate), which is a complex of a d⁰ metal ion (Ca²⁺), the electronic spectrum is primarily determined by the transitions within the N-acetyl-DL-methioninate ligand.

The N-acetyl-DL-methionine ligand itself exhibits absorption bands in the ultraviolet region due to n → π* and π → π* transitions associated with the carbonyl groups of the amide and carboxylate functions. The coordination to the calcium ion can cause a slight shift in the position of these absorption bands (a chromic shift). Typically, the absorption spectrum of Calcium bis(N-acetyl-DL-methioninate) is expected to show a cutoff wavelength in the UV region, indicating its transparency in the visible and near-infrared regions. This property is important for potential applications where transparency is required. A study on N-acetyl-DL-methionine has shown excellent transparency in the visible and infrared regions. google.com

Thermal Analysis Techniques for Material Behavior (e.g., Thermogravimetric Analysis/Differential Thermal Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pattern of Calcium bis(N-acetyl-DL-methioninate).

TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt like Ca(N-acetyl-DL-methionine)₂·H₂O, the TGA curve would typically show an initial weight loss corresponding to the removal of water molecules of hydration. At higher temperatures, further weight loss would occur due to the decomposition of the organic ligand. The final residue at the end of the analysis in an inert atmosphere would likely be calcium carbonate or calcium oxide, depending on the final temperature.

DTA measures the difference in temperature between the sample and a reference material as a function of temperature. Endothermic peaks in the DTA curve correspond to processes such as dehydration and melting, while exothermic peaks indicate processes like oxidative decomposition. The combination of TGA and DTA provides a comprehensive thermal profile of the compound. For N-acetyl-DL-methionine, thermal analysis has been used to study its thermal stability and decomposition. google.com

Photoluminescence Spectroscopic Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This technique can reveal information about the electronic structure and excited state properties of a material. While calcium itself is not luminescent, the N-acetyl-DL-methioninate ligand may exhibit luminescence.

Studies on N-acetyl-DL-methionine have shown that the compound exhibits photoluminescence, with an emission peak observed at 350 nm. google.com The coordination of the ligand to the calcium ion in Calcium bis(N-acetyl-DL-methioninate) could potentially influence the luminescent properties, possibly causing a shift in the emission wavelength or a change in the emission intensity. Such studies can provide insights into the rigidity of the complex and the nature of the ligand's excited states upon coordination.

Synthetic Approaches and Chemical Derivatization Pathways

Research on the Formation and Isolation of Calcium Adducts of N-Acetyl-DL-methionine

The formation of Calcium bis(N-acetyl-DL-methioninate) involves the reaction of N-acetyl-DL-methionine with a suitable calcium source. This process is fundamentally an acid-base reaction where the acidic carboxylic group of N-acetyl-DL-methionine reacts with a calcium base to form the corresponding salt and water.

A plausible synthetic route involves dissolving N-acetyl-DL-methionine in an aqueous medium and then introducing a calcium salt, such as calcium hydroxide (B78521) or calcium carbonate. For instance, D,L-methionine can be reacted with a calcium salt to form D,L-calcium methionine as a precursor step in the synthesis of other derivatives google.com. A similar principle would apply to the N-acetylated form.

The reaction can be represented as:

2 C₇H₁₃NO₃S (N-acetyl-DL-methionine) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₇H₁₂NO₃S)₂ (Calcium bis(N-acetyl-DL-methioninate)) + 2 H₂O

Isolation of the resulting calcium adduct would typically involve techniques such as crystallization or precipitation. After the reaction is complete, the solution may be concentrated to induce crystallization. The resulting solid product would then be filtered, washed with a cold solvent to remove any unreacted starting materials or impurities, and subsequently dried under vacuum to yield the pure Calcium bis(N-acetyl-DL-methioninate). The choice of solvent and the temperature for washing are critical to minimize product loss.

Methodological Considerations in the N-Acetylation of Methionine

The initial and crucial step in the synthesis of Calcium bis(N-acetyl-DL-methioninate) is the N-acetylation of the parent amino acid, methionine. The most common method for this transformation is the reaction of methionine with acetic anhydride (B1165640). Several methodological considerations are paramount to ensure an efficient and high-yielding reaction.

One established method involves reacting methionine with acetic anhydride in an organic liquid medium that is inert to acetic anhydride and can act as a solvent for the N-acetyl-methionine product at elevated temperatures google.com. Upon cooling, the N-acetyl-methionine crystallizes out of the solution google.com. This approach avoids complex distillation or extraction procedures google.com.

Another widely used method is the acetylation in an aqueous alkaline solution. In this process, L-methionine is reacted with acetic anhydride in the presence of an aqueous alkali, such as sodium hydroxide, to maintain a specific pH range google.com. The temperature and pH are critical parameters that must be carefully controlled to achieve high yields and prevent racemization google.com. For example, maintaining the pH between 6.5 and 10.0 and the temperature between 20°C and 60°C can result in yields of at least 90% for optically pure N-acetyl-L-methionine google.com.

The table below summarizes key parameters from different methodological approaches for the N-acetylation of methionine.

| Parameter | Aqueous Alkaline Method | Organic Solvent Method |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |

| Methionine Type | L-Methionine | Methionine (unspecified) |

| Solvent/Medium | Aqueous Alkali (e.g., NaOH) | Inert Organic Liquid (e.g., Ethyl Acetate) |

| Temperature | 20°C - 60°C (preferably 30°C - 50°C) | Elevated, not exceeding 100°C |

| pH Control | Maintained between 6.5 - 10.0 (preferably 7.0 - 9.5) | Not specified |

| Molar Ratio | 1.05 to 1.70 moles of acetic anhydride per mole of methionine | Not specified |

| Product Isolation | Acidification, extraction, and crystallization | Cooling and direct crystallization |

| Reported Yield | At least 90% | High purity (98.5%) |

Biochemical Interactions and Metabolic Research in in Vitro and Cellular Models

Enzymatic Biotransformation Studies of N-Acetyl-DL-methionine (as a component)

The metabolic fate of the N-acetyl-DL-methionine (NAM) component of Calcium bis(N-acetyl-DL-methioninate) is intrinsically linked to the action of a class of enzymes known as aminoacylases. These enzymes play a crucial role in the hydrolysis of N-acyl-amino acids, cleaving them into a free amino acid and a carboxylate. This process is vital for the bioavailability of the methionine from its acetylated form.

Substrate Specificity and Catalytic Mechanisms of Aminoacylases

Aminoacylases (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) are a family of hydrolases that exhibit stereospecificity, primarily acting on the L-enantiomers of N-acyl-amino acids. google.com This specificity is a cornerstone of their industrial application in the resolution of racemic mixtures of amino acids. google.com

Research has characterized aminoacylases from various sources, including porcine kidney, fungi like Aspergillus oryzae, and bacteria such as Streptomyces mobaraensis and the hyperthermophilic archaeon Pyrococcus furiosus. google.comgoogle.comdrugbank.com These enzymes demonstrate broad substrate specificity, hydrolyzing a range of N-acetylated L-amino acids. google.comdrugbank.com For instance, the aminoacylase (B1246476) from Streptomyces mobaraensis effectively catalyzes the hydrolysis of N-acetyl-L-methionine. google.com Similarly, aminoacylase from Aspergillus oryzae has been shown to hydrolyze both N-acetyl-L-methionine and its racemic form, N-acetyl-DL-methionine. google.com

The catalytic mechanism of these metalloenzymes often involves a zinc ion in the active site. drugbank.com The hydrolysis of N-acetyl-L-methionine by porcine acylase, for example, can be monitored using 1H NMR spectroscopy by observing the distinct chemical shifts of the α-methine protons in the substrate and the resulting L-methionine product. google.comnih.gov

The kinetics of this enzymatic reaction have been a subject of detailed study. For the aminoacylase from Aspergillus oryzae, the Michaelis-Menten constant (Km) for both N-acetyl-L-methionine and N-acetyl-DL-methionine was found to be approximately 1.10⁻¹ M. google.com The presence of Co(II) ions was observed to enhance the reaction velocity. google.com In another study, the hydrolysis of N-acetyl-L-methionine by acylase I yielded a Km of 1.36 mM and a Vmax of 7.48 nmole methionine/min/mg enzyme. nih.gov

Table 1: Kinetic Parameters of Aminoacylase with N-Acetyl-Methionine Substrates

| Enzyme Source | Substrate | Km (M) | Vmax | Notes |

| Aspergillus oryzae | N-acetyl-L-methionine | ~1.10⁻¹ | ~2000 µmol/mg/hr | - |

| Aspergillus oryzae | N-acetyl-DL-methionine | ~1.10⁻¹ | ~2000 µmol/mg/hr | - |

| Aspergillus oryzae (with Co²⁺) | N-acetyl-L-methionine | 2.10⁻² | ~4500 µmol/mg/hr | Co(II) ions increased reaction velocity. |

| Aspergillus oryzae (with Co²⁺) | N-acetyl-DL-methionine | 1.4.10⁻² | ~3000 µmol/mg/hr | Co(II) ions increased reaction velocity. |

| Acylase I | N-acetyl-L-methionine | 1.36 x 10⁻³ | 7.48 nmol/min/mg | - |

| Streptomyces mobaraensis | N-acetyl-L-methionine | 1.3 x 10⁻³ | Not specified | Followed Michaelis–Menten kinetics. |

Role in Microbial or Cellular Amino Acid Metabolism

The enzymatic deacetylation of N-acetyl-DL-methionine is a significant process in cellular metabolism, contributing to the pool of available methionine. Methionine is an essential amino acid, playing a critical role in protein synthesis and as a precursor for other important molecules. google.com

In microorganisms, the ability to hydrolyze N-acetylated amino acids can be part of a strategy to utilize a wider range of nutrient sources. drugbank.com For example, in Escherichia coli, which is used for the industrial production of methionine, the accumulation of the byproduct N-acetyl-methionine is undesirable as it reduces the yield. google.com Research has focused on enhancing the expression of aminoacylases in these bacteria to efficiently convert N-acetyl-methionine back to methionine. google.com

Endogenously, N-acetyl-L-methionine has been detected in human and mouse tissues, including the brain, as well as in various cultured cell lines. Methionine is rapidly acetylated to form N-acetyl-methionine in cultured human oligodendroglioma cells. The presence and rapid formation of this compound suggest a physiological role. The enzyme aminoacylase 1 is responsible for its metabolism back to methionine and acetate (B1210297). This metabolic pathway highlights the dynamic nature of amino acid pools within the cell, where acetylation and deacetylation processes regulate the availability of key amino acids like methionine.

Investigation of N-Acetylmethionine's Influence on Cellular Bioenergetics and Mitochondrial Integrity (based on patent research trends)

Recent patent literature indicates a growing interest in the application of N-acetylmethionine for maintaining cellular health, particularly concerning mitochondrial function and energy production.

Research on Mitochondrial Fragmentation Mitigation

A significant area of research highlighted in patent filings is the role of N-acetylmethionine in preventing mitochondrial fragmentation. A patent application describes the use of topical personal care compositions containing N-acetylmethionine in combination with niacinamide to protect skin from mitochondrial fragmentation that occurs during aging. google.com The invention claims that this combination is effective in decreasing or preventing mitochondrial fragmentation in skin cells. google.com This suggests a protective role for N-acetylmethionine in maintaining the structural integrity of the mitochondrial network, which is crucial for their proper function.

Studies on Maintaining Optimum Cellular Bioenergetic State

The same patent research trend also points towards the role of N-acetylmethionine in enhancing cellular bioenergetics. The patent application explicitly states that the use of niacinamide with cooperative skin benefit agents, including N-acetylmethionine, is intended for increasing skin cellular energy. google.com By mitigating mitochondrial fragmentation, the combination aims to improve cellular energy efficiency. google.com This indicates that research is being directed towards leveraging N-acetylmethionine to support the key energy-producing processes within the cell, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, which are housed within the mitochondria. google.com

Advanced Analytical Techniques for Research on Calcium Bis N Acetyl Dl Methioninate

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of Calcium bis(N-acetyl-DL-methioninate), with a particular focus on resolving the D and L enantiomers of the N-acetyl-methioninate ligand. Since the compound is synthesized from a racemic mixture of N-acetyl-DL-methionine, methods that can separate these stereoisomers are critical for quality control and research. sigmaaldrich.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose. mdpi.com

Chiral HPLC methods are specifically designed to separate enantiomers. sigmaaldrich.com This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times. For the analysis of N-acetylmethionine enantiomers, polysaccharide-based or macrocyclic antibiotic-based CSPs are effective. sigmaaldrich.comsigmaaldrich.com For instance, an Astec (R,R) P-CAP column, which falls under the category of macrocyclic glycopeptide chiral stationary phases, has been successfully used to separate the enantiomers of N-acetylmethionine. sigmaaldrich.com The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). sigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, as the acetylated amino acid possesses a chromophore that absorbs light at specific wavelengths. sigmaaldrich.com

Another approach in HPLC is pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral reversed-phase column, such as an ODS (octadecylsilane) column. nih.govnih.gov

Capillary electrophoresis (CE) represents another powerful technique for chiral separations. researchgate.netresearchgate.net In CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. researchgate.netresearchgate.net The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in their separation. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. researchgate.netlumexinstruments.com

Table 1: Example HPLC Parameters for Chiral Separation of N-Acetylmethionine Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.com |

| Mobile Phase | 70:30 (v/v) mixture of 20 mM ammonium acetate in acetonitrile and 20 mM ammonium acetate in methanol | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.com |

| Detector | UV, 230 nm | sigmaaldrich.com |

| Injection Volume | 1 µL | sigmaaldrich.com |

Quantitative Spectrometric Methods for Compound Determination

Spectrometric methods are essential for the quantitative determination of Calcium bis(N-acetyl-DL-methioninate). These techniques can be broadly divided into those that quantify the organic N-acetyl-methioninate portion and those that measure the calcium content.

For the organic ligand, UV-Visible spectrophotometry is commonly used as a detection method following chromatographic separation by HPLC. sigmaaldrich.com The absorbance at a specific wavelength (e.g., 230 nm) is proportional to the concentration of the analyte, allowing for precise quantification based on a calibration curve prepared from certified reference standards. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is valuable for structural confirmation. nih.gov It helps identify the characteristic functional groups present in the molecule, such as the amide and carboxylate groups. nih.govnih.gov While primarily a qualitative technique, quantitative analysis can be performed, though it is less common for this application than UV-Vis spectrophotometry. Oxidation of the methionine residue can alter the coordination of calcium by the carboxylate side chains, an effect that can be observed through shifts in the antisymmetric carboxylate stretching region of the IR spectrum. nih.gov

For the determination of the calcium content, Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique. researchgate.netoiv.int The method involves introducing a solution of the sample into a flame, where it is atomized. A light beam from a calcium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the calcium atoms is measured. oiv.int The absorbance is directly proportional to the concentration of calcium in the sample. To prevent chemical interference from anions like phosphate (B84403) that can be present in complex matrices, a releasing agent such as lanthanum chloride is typically added to both the sample and standard solutions. researchgate.netoiv.intsci-hub.box This ensures that the calcium is fully available for atomization and accurate measurement. researchgate.net Sample preparation for FAAS often involves wet digestion with strong acids to break down the organic matrix and bring the calcium into solution. oiv.intsci-hub.box

Table 2: Typical Instrumental Parameters for Calcium Determination by FAAS

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Flame Atomic Absorption Spectrometry (FAAS) | researchgate.netoiv.int |

| Light Source | Calcium hollow-cathode lamp | oiv.int |

| Wavelength | 422.7 nm | oiv.int |

| Flame | Air-acetylene, reducing | oiv.int |

| Releasing Agent | Lanthanum solution (e.g., from Lanthanum Chloride) | researchgate.netoiv.int |

| Calibration | External calibration with calcium standards containing the releasing agent | oiv.int |

Patent Landscape and Intellectual Property in Relation to Calcium Bis N Acetyl Dl Methioninate

Review of Patents Pertaining to N-Acetyl Amino Acid Calcium Salts

The patent literature for N-acetyl amino acid calcium salts reveals a history of innovation focused on methods of synthesis and specific applications. These patents cover a range of N-acetylated amino acids, with calcium salts being a recurring theme due to their desirable physicochemical properties.

A foundational patent in this area describes the calcium salt of N-acetyl-6-amino-hexanoic acid. google.com This invention outlines a process for creating the salt by reacting acexamic acid with calcium hydroxide (B78521) or calcium oxide. google.com The resulting calcium salt was positioned as a novel industrial product for use in medicaments that support tissue repair. google.com

Another significant area of patenting activity involves the synthesis of N-acetylated mercapto-α-amino acids, such as N-acetyl cysteine and N-acetyl homocysteine. One patent details a method for preparing their salts, including those with alkaline earth metal ions like calcium. google.com The process involves reacting cysteine or homocysteine with acetonitrile (B52724) in a basic aqueous or aqueous-organic medium. google.com This method was highlighted as a simpler, more direct route to these valuable compounds, which serve as pharmaceutical intermediates and active ingredients. google.com

General processes for producing N-acyl amino acid salts, which are broadly applicable, have also been patented. These methods often focus on improving yield, purity, and efficiency. For instance, a patented process describes the reaction of a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst under pressure. google.com This approach is designed to produce high-purity N-acyl amino acid salts with low color, suitable for use as anionic surfactants in personal care and industrial cleaning products. google.comepo.org

Furthermore, patents exist for the production of the parent amino acid salts, which are precursors to the N-acetylated forms. A process for producing a composition of DL-methionine (B7763240) and calcium salts of phosphoric acid involves the formation of the calcium salt of DL-methionine during its synthesis or refining. google.com This is achieved by hydrolyzing 5-(β-methylmercaptoethyl)hydantoin with calcium hydroxide or by reacting DL-methionine directly with calcium hydroxide, followed by neutralization with phosphoric acid. google.com

A European patent application also discloses a method for producing N-acetyl dipeptides and N-acetyl amino acids where a calcium salt, such as calcium chloride or calcium hydroxide, can be used as a catalyst in the reaction between an amino acid and acetic anhydride (B1165640) or acetyl chloride. googleapis.com

The table below summarizes key patents related to the synthesis and composition of N-acetyl amino acid calcium salts and their precursors.

| Patent Number | Title | Key Findings & Relevance to Calcium bis(N-acetyl-DL-methioninate) |

| US3809760A | Calcium salt of n-acetyl-6-amino-hexanoic acid and medicaments containing this salt | Describes the synthesis of a specific N-acetyl amino acid calcium salt by reacting the N-acetyl amino acid with a calcium base. google.com |

| US4918224A | Method of preparing salts of N-acetyl cysteine or N-acetyl homocysteine | Details a method for preparing various salts, including alkaline earth metal salts, of N-acetylated mercapto-α-amino acids. google.com |

| WO2015026538A1 | Process for preparing n-acyl amino acid salts | Outlines a general, high-yield process for creating N-acyl amino acid salts suitable for surfactant applications. google.com |

| US3617297A | Process for the production of dl-methionine composition | Details the formation of the calcium salt of DL-methionine, the non-acetylated precursor to the subject compound. google.com |

| EP3882256A1 | Method for producing N-acetyl dipeptide and N-acetyl amino acid | Mentions the use of calcium salts as catalysts in the N-acetylation process of amino acids. googleapis.com |

Emerging Patent Applications in Related Biomedical and Industrial Fields

Emerging patent applications for N-acetyl amino acids and their salts indicate a growing interest in their application across diverse biomedical and industrial sectors. While not always specifying the calcium salt, these patents protect novel uses where the properties of a calcium-containing molecule could be advantageous.

In the biomedical field, recent patent filings have focused on new therapeutic uses and advanced formulations. For example, N-acetylcysteine amide, a derivative of N-acetylcysteine, is the subject of patents for treating conditions associated with oxidative stress. google.com These applications highlight the role of N-acetylated amino acids in protecting cells from free-radical damage. google.com Another area of innovation is in topical dermatological preparations. A Spanish patent describes the use of N-acetyl amino acids, such as N-acetyl-proline and N-acetyl-glutamic acid, in compositions for treating itching and eczema. google.com The development of stable, ready-to-administer sterile formulations of N-acetylcysteine also points to ongoing innovation in the pharmaceutical delivery of these compounds. justia.com

Industrial applications for N-acyl amino acid salts are also expanding, particularly in the field of surfactants. Patents describe their use as mild, anionic surfactants in a wide range of products, including laundry detergents, industrial cleaners, and personal care formulations like shampoos and body washes. google.comepo.org The processes outlined in these patents aim to produce surfactants with desirable properties such as low color and minimal by-products. google.com

The table below provides an overview of emerging patent applications and their potential relevance.

| Patent Application Field | Description of Emerging Applications | Potential Relevance to Calcium bis(N-acetyl-DL-methioninate) |

| Biomedical - Therapeutics | Use of N-acetylcysteine amide to treat disorders related to oxidative stress. google.com | Suggests potential therapeutic roles for related compounds like Calcium bis(N-acetyl-DL-methioninate) in cellular protection. |

| Biomedical - Dermatology | Topical compositions containing N-acetyl amino acids for treating skin conditions like eczema and itching. google.com | Indicates a potential for Calcium bis(N-acetyl-DL-methioninate) to be used in dermatological formulations. |

| Pharmaceutical Formulation | Development of storage-stable, sterile, ready-to-administer aqueous formulations of N-acetylcysteine. justia.com | Points to advancements in formulating N-acetyl amino acid salts for improved stability and delivery. |

| Industrial - Surfactants | Use of N-acyl amino acid salts as mild, high-performance surfactants in personal care and cleaning products. google.comepo.org | The calcium salt form could offer specific performance benefits (e.g., in hard water) for these applications. |

Q & A

Q. What is the established synthetic pathway for Calcium bis(N-acetyl-DL-methioninate), and how can purity be optimized?

The synthesis typically involves reacting N-acetyl-DL-methionine with calcium hydroxide or calcium carbonate in aqueous or alcoholic media. Key steps include stoichiometric control (molar ratio 2:1 for methionine derivative to calcium) and pH adjustment to ensure complete neutralization. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (e.g., silica gel with polar solvents) are critical to remove unreacted precursors and byproducts. Yield optimization requires monitoring reaction kinetics via HPLC or TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Calcium bis(N-acetyl-DL-methioninate)?

- FT-IR : Confirms the presence of acetylated amine (-NHCOCH₃) and carboxylate (-COO⁻) groups via peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (asymmetric COO⁻ stretch).

- NMR : ¹H NMR in D₂O resolves methionine methyl groups (~2.1 ppm) and acetyl protons (~1.9 ppm). ¹³C NMR identifies the calcium-coordinated carboxylate carbon (~180 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm assess purity, with mobile phases like acetonitrile/water (0.1% TFA).

- Elemental Analysis : Validates calcium content (theoretical ~9.5% w/w) .

Q. What safety protocols should be followed when handling Calcium bis(N-acetyl-DL-methioninate in laboratory settings?

Refer to safety data sheets (SDS) for related calcium complexes (e.g., Calcium N-(hydroxymethyl)-DL-methionate), which recommend:

- PPE : Gloves, lab coat, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential dust generation.

- Storage : In airtight containers under anhydrous conditions to prevent hydrolysis.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Calcium bis(N-acetyl-DL-methioninate?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, calcium bioavailability assays). Methodological solutions include:

- Prior Art Analysis : Use CAS SciFinder® to systematically compare bioactivity studies, filtering by assay type (e.g., in vitro vs. in vivo) and target indicators (e.g., ion channel modulation vs. enzymatic activity) .

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) with validated reference compounds (e.g., calcium gluconate as a positive control) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from disparate sources, focusing on dose-response relationships and ligand efficiency metrics.

Q. What experimental design considerations are critical for studying the chelation dynamics of Calcium bis(N-acetyl-DL-methioninate?

- pH Dependency : Chelation stability varies with pH; use potentiometric titrations (pH 2–12) to determine conditional stability constants (log K).

- Competitive Ligands : Introduce competing ions (e.g., Mg²⁺, Zn²⁺) to assess selectivity via ICP-MS or fluorescence probes.

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, while XRD confirms coordination geometry .

Q. How does the structural modification of N-acetyl-DL-methionine influence calcium release kinetics in delivery systems?

Advanced methodologies involve:

- Kinetic Modeling : Monitor calcium ion release via ion-selective electrodes in simulated physiological fluids (e.g., PBS at 37°C).

- Comparative Studies : Synthesize analogs (e.g., replacing acetyl with propionyl groups) to correlate substituent effects with release profiles.

- Molecular Dynamics (MD) Simulations : Predict ligand-calcium interactions and solvation effects using software like GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.